molecular formula C15H22N2O B3058435 2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde CAS No. 894370-32-2

2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde

Cat. No.: B3058435
CAS No.: 894370-32-2
M. Wt: 246.35 g/mol
InChI Key: GSYJRHVPEFTAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde is an organic compound that features a benzaldehyde core substituted with dimethyl groups and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde typically involves the condensation of 2,5-dimethylbenzaldehyde with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: 2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzoic acid.

    Reduction: 2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

    2,5-Dimethylbenzaldehyde: Lacks the piperazine moiety, making it less versatile in biological applications.

    4-Methylpiperazine: Does not have the benzaldehyde core, limiting its use in certain synthetic applications.

    3-[(4-Methyl-1-piperazinyl)methyl]benzaldehyde: Similar structure but lacks the dimethyl groups, which can affect its reactivity and properties.

Uniqueness: 2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde is unique due to the combination of the benzaldehyde core, dimethyl groups, and piperazine moiety. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry.

Biological Activity

2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde, also known as DMPM-benzyl, is a synthetic compound characterized by its unique structural features, including a benzaldehyde moiety and a piperazine side chain. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H24Cl2N2O, with a molecular weight of approximately 319.26 g/mol. The compound exists predominantly in its dihydrochloride salt form, enhancing its solubility in aqueous environments, which is advantageous for pharmaceutical applications.

PropertyValue
Molecular FormulaC15H24Cl2N2O
Molecular Weight319.26 g/mol
IUPAC Name2,5-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde; dihydrochloride
SolubilitySoluble in water

The biological activity of DMPM-benzyl is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating metabolic pathways.
  • Receptor Interaction : It can bind to receptors involved in signal transduction, affecting cellular responses.
  • Gene Expression Modulation : DMPM-benzyl may influence the transcription and translation processes of certain genes, impacting cellular function.

Antimicrobial Activity

Research indicates that compounds containing piperazine moieties often exhibit antimicrobial properties. DMPM-benzyl's structure suggests potential activity against various pathogens. Studies have shown that similar piperazine derivatives can demonstrate moderate to strong antibacterial effects .

Anticancer Potential

The compound's ability to modulate enzyme activity and gene expression positions it as a candidate for anticancer research. Preliminary studies suggest that DMPM-benzyl may inhibit tumor cell proliferation through apoptosis induction or cell cycle arrest mechanisms. Further investigation into its cytotoxic effects on cancer cell lines is warranted .

Neuropharmacological Effects

Given the presence of the piperazine ring, DMPM-benzyl may exhibit neuropharmacological activities. Compounds with similar structures have been linked to antidepressant and anxiolytic effects. The interaction with neurotransmitter receptors could provide insights into its potential use in treating mood disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to DMPM-benzyl:

  • Antibacterial Activity : A study evaluating the antibacterial properties of piperazine derivatives found that certain modifications enhance their efficacy against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Evaluation : Research on isatin-thiosemicarbazone complexes indicated that structural modifications can significantly affect cytotoxicity against cancer cells. This suggests that similar approaches could be applied to DMPM-benzyl for enhanced anticancer activity .
  • Neuropharmacology : Investigations into piperazine-based compounds have revealed their potential in modulating serotonin receptors, which are crucial in the treatment of depression and anxiety disorders .

Properties

IUPAC Name

2,5-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-12-8-14(13(2)15(9-12)11-18)10-17-6-4-16(3)5-7-17/h8-9,11H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYJRHVPEFTAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C=O)C)CN2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589508
Record name 2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894370-32-2
Record name 2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde
Reactant of Route 3
Reactant of Route 3
2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde
Reactant of Route 4
2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde
Reactant of Route 5
Reactant of Route 5
2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde
Reactant of Route 6
Reactant of Route 6
2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.